Kira6 as an IRE1α RNase Attenuator: A Technical Guide
Kira6 as an IRE1α RNase Attenuator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unfolded protein response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. A key sensor and effector of the UPR is the inositol-requiring enzyme 1α (IRE1α), a transmembrane protein with both kinase and endoribonuclease (RNase) activity. Dysregulation of IRE1α signaling is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making it an attractive therapeutic target. Kira6 is a potent and specific small molecule inhibitor of IRE1α. It acts as an ATP-competitive kinase inhibiting RNase attenuator (KIRA), allosterically inhibiting the RNase activity of IRE1α by preventing its oligomerization. This technical guide provides an in-depth overview of Kira6, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and a discussion of its therapeutic potential and off-target profile.
Introduction to the Unfolded Protein Response and IRE1α
The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress.[1] To counteract this, cells activate the unfolded protein response (UPR), a complex signaling network aimed at restoring proteostasis.[1][2]
The UPR is mediated by three main ER-resident transmembrane proteins: IRE1α, PERK (protein kinase RNA-like ER kinase), and ATF6 (activating transcription factor 6).[3][4] IRE1α is the most evolutionarily conserved of these sensors.[5] Upon ER stress, the ER luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its oligomerization and trans-autophosphorylation of its cytosolic kinase domain.[6][7] This phosphorylation event allosterically activates its C-terminal RNase domain.[8]
The activated IRE1α RNase has two main functions:
-
XBP1 mRNA Splicing: IRE1α unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1). This frameshift results in the translation of a potent transcription factor, XBP1s, which upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.
-
Regulated IRE1-Dependent Decay (RIDD): Under conditions of prolonged or severe ER stress, the RNase activity of IRE1α can also degrade a subset of mRNAs localized to the ER, a process known as RIDD.[4] This is thought to reduce the protein load on the ER but can also contribute to apoptosis.[9]
The dual nature of IRE1α signaling, promoting both cell survival and death, makes it a critical node in determining cell fate under ER stress.
Kira6: A Potent IRE1α RNase Attenuator
Kira6 is an ATP-competitive IRE1α kinase inhibiting RNase attenuator (KIRA) that allosterically inhibits the RNase activity of IRE1α.[5][10] By binding to the ATP-binding pocket of the kinase domain, Kira6 prevents the trans-autophosphorylation and subsequent oligomerization required for RNase activation.[10][11] This mechanism of action effectively attenuates the downstream signaling from IRE1α, including both XBP1 splicing and RIDD activity.
Quantitative Data on Kira6 Activity
The following tables summarize the currently available quantitative data on the biological activity of Kira6.
Table 1: In Vitro Inhibitory Activity of Kira6
| Target | Assay Type | IC50 | Reference(s) |
| IRE1α Kinase | Cell-free kinase assay | 0.6 µM | [11][12] |
| IRE1α RNase (XBP1 cleavage) | In vitro cleavage assay | ~0.3 µM | [11] |
| IRE1α RNase (Ins2 cleavage) | In vitro cleavage assay | Lower than XBP1 cleavage | [11] |
| p38 Kinase | Cell-free kinase assay | ~1 µM | [10] |
| KIT Kinase | Direct binding assay (Kd) | 10.8 ± 2.9 µM | [13] |
Table 2: Cellular Activity of Kira6
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| INS-1 | IRE1α autophosphorylation | Inhibition | Dose-dependent | [12] |
| INS-1 | XBP1 mRNA splicing (Thapsigargin-induced) | Inhibition | Dose-dependent | [12] |
| HMC-1.1 (KIT-dependent) | Cell Viability | Compromised | Low nM range | [3] |
| HMC-1.1 | KIT phosphorylation | Reduction | 10-1000 nM | [3] |
| MM6 | Cys-LT Production (LPS/fMLP-induced) | IC50 = 89 nM | 89 nM | [10] |
| MM6 | Cys-LT Production (Thapsigargin-induced) | IC50 = 112 nM | 112 nM | [10] |
| A375 | CXCL8 Production (Methotrexate-induced) | Inhibition | 1 µM | [14] |
Table 3: In Vivo Efficacy and Pharmacokinetics of Kira6
| Animal Model | Condition | Dosing | Key Findings | Reference(s) |
| Rat Model | ER Stress-Induced Retinal Degeneration | 20 µg/ml (intravitreal) | Preserved photoreceptor functional viability | [5] |
| Akita Diabetic Mice | Type 1 Diabetes | 5 mg/kg (i.p.) | Preserved pancreatic β-cells, increased insulin, reduced hyperglycemia | [5] |
| BALB/c Mice | Pharmacokinetics | 10 mg/kg (i.p.) | Cmax: 3.3 µM, T1/2: 3.90 hours, AUC0-24h: 14.3 µM*h | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of Kira6.
IRE1α In Vitro Kinase Assay
This assay measures the ability of Kira6 to inhibit the kinase activity of IRE1α.
Materials:
-
Recombinant human IRE1α (cytoplasmic domain)
-
Kira6
-
ATP (γ-32P-ATP or ADP-Glo™ Kinase Assay kit from Promega)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Substrate peptide (e.g., a generic kinase substrate like myelin basic protein or a specific IRE1α substrate)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of Kira6 in DMSO and then dilute into the kinase assay buffer.
-
In a 96-well plate, add the recombinant IRE1α enzyme to each well.
-
Add the diluted Kira6 or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP (containing a tracer amount of γ-32P-ATP or as per the ADP-Glo™ kit instructions).
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto phosphocellulose paper. For the ADP-Glo™ assay, follow the manufacturer's protocol for adding the ADP-Glo™ reagent and kinase detection reagent.
-
Quantify the kinase activity. For radiometric assays, wash the phosphocellulose paper to remove unincorporated ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Kira6 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
XBP1 Splicing Assay
This assay determines the effect of Kira6 on IRE1α-mediated splicing of XBP1 mRNA in cells.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, INS-1)
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Kira6
-
Cell culture medium and supplements
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers specific for both unspliced and spliced forms of XBP1
-
Taq polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Kira6 or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 100-500 nM) to the cell culture medium and incubate for a further period (e.g., 4-8 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.
-
Analyze the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference).
-
Visualize the bands using a DNA stain and quantify the band intensities using densitometry software (e.g., ImageJ). The ratio of spliced to unspliced XBP1 can be calculated to determine the extent of splicing inhibition by Kira6.
Cell Viability Assay
This assay assesses the cytoprotective effect of Kira6 under ER stress conditions.
Materials:
-
Cell line of interest
-
ER stress inducer (e.g., Tunicamycin or Thapsigargin)
-
Kira6
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS (CellTiter 96® AQueous One Solution), or a reagent based on ATP content (CellTiter-Glo®))
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of Kira6 or vehicle control.
-
After a short pre-incubation with Kira6 (e.g., 1 hour), add the ER stress-inducing agent to the wells.
-
Incubate the plate for a prolonged period (e.g., 24-72 hours) to allow for the induction of cell death.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control and plot the results to determine the protective effect of Kira6.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to Kira6.
References
- 1. The IRE1α Inhibitor KIRA6 Blocks Leukotriene Biosynthesis in Human Phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Inhibition of Inositol-Requiring Enzyme 1α RNase Activity Protects Pancreatic Beta Cell and Improves Diabetic Condition in Insulin Mutation-Induced Diabetes [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ABL-IRE1α signaling spares ER-stressed pancreatic β-cells to reverse autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the roles of CHOP-induced apoptosis in ER stress [ouci.dntb.gov.ua]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Kinase Photoaffinity Labeling Reveals Low Selectivity Profile of the IRE1 Targeting Imidazopyrazine-Based KIRA6 Inhibitor [acs.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. biorxiv.org [biorxiv.org]
